molecular formula C44H36Cl6N4Rh2 B1512894 Chlorobis(2-phenylpyridine)rhodium(III) dimer CAS No. 33915-80-9

Chlorobis(2-phenylpyridine)rhodium(III) dimer

Cat. No. B1512894
CAS RN: 33915-80-9
M. Wt: 1039.3 g/mol
InChI Key: QLKGQIHEDKXYJJ-UHFFFAOYSA-H
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Description

Chlorobis(2-phenylpyridine)rhodium(III) dimer, also known as Di-μ-chlorotetrakis(2-phenylpyridine)dirhodium or Di-μ-chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]dirhodium, is a compound with the empirical formula C44H32Cl2N4Rh2 . It is used as a reactant for the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands .


Molecular Structure Analysis

The molecular weight of Chlorobis(2-phenylpyridine)rhodium(III) dimer is 893.47 . The SMILES string representation is ClRhCl.ClRhCl.c1ccc(cc1)-c2ccccn2.c3ccc(cc3)-c4ccccn4.c5ccc(cc5)-c6ccccn6.c7ccc(cc7)-c8ccccn8 .


Chemical Reactions Analysis

Chlorobis(2-phenylpyridine)rhodium(III) dimer is used as a reactant for chiral octahedral bimetallic assemblies and the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands .


Physical And Chemical Properties Analysis

Chlorobis(2-phenylpyridine)rhodium(III) dimer has a melting point of 270 °C (dec.) (lit.) . It has an assay of 98% .

Scientific Research Applications

Chiral Octahedral Bimetallic Assemblies

This compound serves as a reactant for constructing chiral octahedral bimetallic assemblies . These assemblies are crucial in the field of stereochemistry and can be used to study chirality-related phenomena or to develop new materials with unique optical properties.

Luminescent Materials

The compound is used in the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands . These materials have potential applications in light-emitting devices, such as OLEDs (organic light-emitting diodes), which are used in display and lighting technologies.

Antitumor Activity

Rhodium(III) complexes, including those derived from Chlorobis(2-phenylpyridine)rhodium(III) dimer, have been evaluated for their in vitro and in vivo antitumor activity . The unique properties of these complexes may lead to the development of new anticancer drugs.

Photocatalysis

The compound’s derivatives have been explored for their photocatalytic properties, particularly in floating photocatalysis applications . This involves the degradation of pollutants in water bodies, contributing to environmental cleanup and water treatment technologies.

Hydrogenation and Transfer Hydrogenation Catalysis

Water-soluble transition metal complexes derived from Chlorobis(2-phenylpyridine)rhodium(III) dimer are used in hydrogenation and transfer hydrogenation catalysis . These processes are essential in the production of various chemicals, including those used in the food industry and material science.

Synthesis of Spiropiperidine Derivatives

The compound is involved in the Rhodium(III)-catalyzed synthesis of spiropiperidine derivatives via C-H activation . Spiropiperidines are important in medicinal chemistry for their biological activity and potential therapeutic applications.

Encapsulation Techniques

Chlorobis(2-phenylpyridine)rhodium(III) dimer has been used in spray-chilling encapsulation techniques to create microcapsules with hydrophobic materials . These microcapsules can be used for controlled release in pharmaceuticals, food flavoring, and other applications where encapsulation is required.

Safety and Hazards

The compound has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

Future Directions

The compound is used as a reactant for chiral octahedral bimetallic assemblies and the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands . These applications suggest potential future directions in the field of luminescent materials and chiral assemblies.

properties

IUPAC Name

2-phenylpyridine;trichlororhodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H9N.6ClH.2Rh/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;/h4*1-9H;6*1H;;/q;;;;;;;;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKGQIHEDKXYJJ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36Cl6N4Rh2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746560
Record name 2-Phenylpyridine--trichlororhodium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1039.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobis(2-phenylpyridine)rhodium(III) dimer

CAS RN

33915-80-9
Record name 2-Phenylpyridine--trichlororhodium (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorobis(2-phenylpyridine)rhodium(III) dimer
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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